![molecular formula C19H25N3O4 B5591556 1-butyl-4-[2-(3-hydroxyazetidin-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5591556.png)
1-butyl-4-[2-(3-hydroxyazetidin-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione
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Description
Synthesis Analysis
The synthesis of related piperazine derivatives involves multi-step chemical reactions, starting from basic building blocks to achieve the final complex structure. The synthesis process often requires specific reagents and conditions to ensure the correct formation of the compound's intricate structure. For example, the synthesis of similar compounds has been achieved through reactions involving elemental analysis, nuclear magnetic resonance (NMR), mass spectra, and X-ray crystallography to confirm the structure (Kossakowski et al., 2008).
Molecular Structure Analysis
Molecular structure analysis of similar compounds often involves advanced techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. This analysis is crucial for understanding the molecule's potential interactions with biological targets or other chemical substances. For instance, the molecular solids from symmetrical bis(piperazine-2,5-diones) have been studied to understand the effects of side chain substitution on their conformations, revealing unique "C" and "S" shaped conformations depending on the intermolecular interactions and substituents at certain positions of the rings (Polaske et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving piperazine derivatives can be quite versatile, leading to a wide range of potential chemical properties. For example, the addition reaction of phenyl isocyanate and phenyl isothiocyanate to partially cyclic 1,3-diaza-1,3-butadienes has been explored to synthesize annulated 1,3,5-triazine-2,4(1H,3H)-diones and -2,4(1H,3H)-dithiones, showcasing the compound's reactivity towards forming complex heterocyclic structures (Abdel-Rahman, 1993).
Physical Properties Analysis
The physical properties of piperazine derivatives, including solubility, melting point, and crystalline structure, are critical for their application in various fields. The crystallization behavior and thermal properties have been extensively studied, revealing the influence of substituents on the molecule's physical characteristics. For instance, derivatives of piperazine-2,5-diones have been analyzed for their crystal packing and thermochemistry, indicating a significant effect of alkyl chain length on their thermal behavior (Wells et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are essential for understanding the potential applications of piperazine derivatives. Studies have focused on the synthesis and characterization of such compounds, exploring their reactivity patterns and potential biological activities. For example, the synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate have been conducted, highlighting its moderate antibacterial and anthelmintic activity (Sanjeevarayappa et al., 2015).
Mechanism of Action
properties
IUPAC Name |
1-butyl-4-[2-(3-hydroxyazetidin-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-2-3-9-20-10-11-22(19(26)18(20)25)16(14-7-5-4-6-8-14)17(24)21-12-15(23)13-21/h4-8,15-16,23H,2-3,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSMLOJAXJZHDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCN(C(=O)C1=O)C(C2=CC=CC=C2)C(=O)N3CC(C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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